![molecular formula C8H15ClN2 B1375510 Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride CAS No. 57097-70-8](/img/structure/B1375510.png)
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride
Overview
Description
“Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 57097-70-8 . Its IUPAC name is “bicyclo [2.2.1]heptan-2-ylidenemethanediamine hydrochloride” and it has a molecular weight of 174.67 .
Molecular Structure Analysis
The InChI code for “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” is 1S/C8H14N2.ClH/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-6H,1-4,9-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” has a molecular weight of 174.67 . Additional physical and chemical properties such as storage temperature, purity, and physical form can be found in the product’s Material Safety Data Sheet (MSDS) .Scientific Research Applications
Organic Synthesis
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride: is a valuable intermediate in organic synthesis. It can be used to synthesize a wide range of bicyclo[2.2.1]heptane derivatives, which are prevalent in many bioactive natural products and pharmaceuticals . The compound’s structure allows for the introduction of various functional groups, making it a versatile building block for complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential drug candidates. Its bicyclic core is a common feature in several drugs, and modifications to this core can lead to new pharmacologically active agents . The hydrochloride salt form enhances its solubility, facilitating its use in various reaction conditions.
Enantioselective Catalysis
The compound’s rigid bicyclic framework is beneficial in enantioselective catalysis. It can be used to create chiral environments for reactions that require high stereocontrol . This is particularly important in the synthesis of enantiomerically pure pharmaceuticals.
Safety and Hazards
Future Directions
The future directions for “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, new synthetic methods for bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons have been described , and these methods could potentially be applied to the synthesis of “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride”.
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[22Based on its chemical structure, it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Result of Action
The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride’s action are currently unknown. Understanding these effects would provide insights into the compound’s therapeutic potential and possible side effects .
properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCAPWBCOBSAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57097-70-8 | |
Record name | bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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